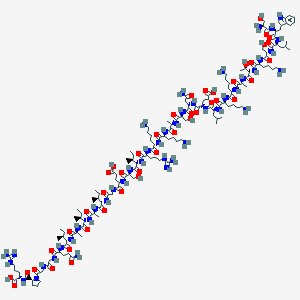

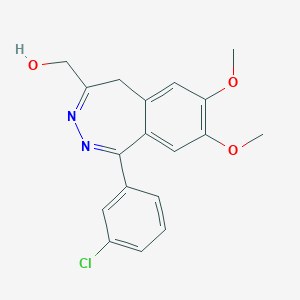

![molecular formula C21H21N3O4S B137237 3-(1,1-二氧代-1,4-二氢苯并[1,2,4]噻二嗪-3-基)-4-羟基-1-(3-甲基丁基)-1H-喹啉-2-酮](/img/structure/B137237.png)

3-(1,1-二氧代-1,4-二氢苯并[1,2,4]噻二嗪-3-基)-4-羟基-1-(3-甲基丁基)-1H-喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

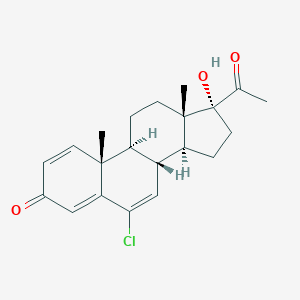

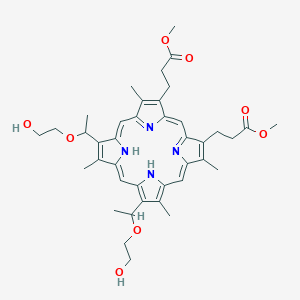

3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one, also known as 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one, is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

该化合物已被鉴定为丙型肝炎病毒 (HCV) RNA 依赖性 RNA 聚合酶的有效抑制剂。 它抑制 HCV 聚合酶的酶活性以及 Huh-7 细胞中亚基因组 HCV 复制子的复制 .

抗真菌活性

该化合物所属的苯并噻二嗪二氧化物支架已用于设计和合成具有显著抗真菌活性的链霉菌素类化合物。 这些化合物对各种植物病原真菌显示出广谱抗真菌活性 .

胰腺 β 细胞 KATP 通道开放剂

作用机制

Target of Action

The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV virus, making it a key target for antiviral drugs .

Mode of Action

The compound potently inhibits the enzymatic activity of the HCV RNA-dependent RNA polymerase . By binding to this enzyme, the compound prevents the replication of the HCV virus within host cells .

Biochemical Pathways

The inhibition of the HCV RNA-dependent RNA polymerase disrupts the viral replication process. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .

Result of Action

The result of the compound’s action is a significant reduction in the ability of the HCV virus to replicate within host cells . This can lead to a decrease in viral load and potentially contribute to the clearance of the virus from the host.

生化分析

Biochemical Properties

3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of viral RNA-dependent RNA polymerase. This compound interacts with various enzymes and proteins, including hepatitis C virus (HCV) polymerase, where it inhibits the enzymatic activity and prevents the replication of the virus . The nature of these interactions involves binding to the active site of the enzyme, thereby blocking its function and halting the viral replication process.

Cellular Effects

The effects of 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one on various types of cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the replication of HCV in Huh-7 cells, a human liver cancer cell line . This inhibition is achieved through the disruption of viral RNA synthesis, leading to a decrease in viral load and an improvement in cellular health.

Molecular Mechanism

The molecular mechanism of action of 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one involves its binding interactions with viral RNA-dependent RNA polymerase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the synthesis of viral RNA. Additionally, it may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular responses and antiviral activity .

属性

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-13(2)11-12-24-16-9-5-3-7-14(16)19(25)18(21(24)26)20-22-15-8-4-6-10-17(15)29(27,28)23-20/h3-10,13,25H,11-12H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFPIRFODWNQIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

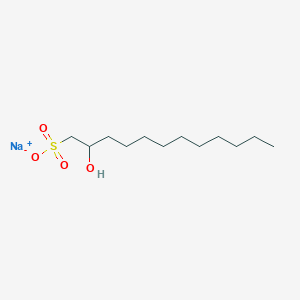

![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)